BenchChemオンラインストアへようこそ!

2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine

Drug-Likeness Lipinski's Rule of Five Fragment-Based Drug Discovery

This compound delivers an irreplaceable three-part architecture—1,2,3-triazole amide bioisostere, conformationally constrained pyrrolidine, and halogen-substituted pyridine—for multi-point target engagement. Unlike generic pyridine-pyrrolidine analogs, the specific 1,2,3-triazole regioisomer and 3-chloro substitution are essential for kinase hinge binding, CNS MPO compliance, and dual antimicrobial pharmacophore activity. Procure with confidence for FBDD campaigns, GPCR lead optimization, and broad-spectrum anti-infective SAR studies.

Molecular Formula C11H12ClN5
Molecular Weight 249.7
CAS No. 2034374-69-9
Cat. No. B2923289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine
CAS2034374-69-9
Molecular FormulaC11H12ClN5
Molecular Weight249.7
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)C3=C(C=CC=N3)Cl
InChIInChI=1S/C11H12ClN5/c12-10-2-1-4-13-11(10)16-6-3-9(8-16)17-7-5-14-15-17/h1-2,4-5,7,9H,3,6,8H2
InChIKeyABOZDVIBBMDLOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine (CAS 2034374-69-9): A Structurally Defined Heterocyclic Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery Procurement


2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine (CAS 2034374-69-9) is a synthetic, multi-nitrogen heterocyclic compound with a molecular formula of C11H12ClN5 and a molecular weight of 249.70 g/mol . Its structure integrates a 3-chloropyridine moiety with a pyrrolidine ring that is further functionalized by a 1,2,3-triazole group . This compound falls into a distinct class of triazole-pyrrolidine-chloropyridine hybrids that are primarily leveraged as advanced building blocks and privileged scaffolds for the synthesis of potential kinase inhibitors, antimicrobials, and other bioactive molecules [1]. Its utility in research and industrial procurement is rooted in the defined combination of a bioisosteric 1,2,3-triazole, a basic pyrrolidine nitrogen, and a halogen-substituted pyridine, which together enable specific molecular recognition and provide a vector for further derivatization [1].

Why Generic Substitution Fails for 2-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine: The Critical Interplay of Three Pharmacophoric Elements


Generic substitution among pyridine-pyrrolidine analogs is not feasible due to profound differences in physicochemical and pharmacophoric properties that are dictated by the specific combination of substituents. The 3-chloropyridine core governs lipophilicity and metabolic susceptibility, the pyrrolidine ring introduces conformational constraint and basicity, and the 1,2,3-triazole serves as a non-classical amide bioisostere capable of strong hydrogen bonding and π-π stacking interactions [1]. Removing the triazole (as in 3-chloro-2-(pyrrolidin-1-yl)pyridine) drastically alters the hydrogen bond acceptor (HBA) count, polar surface area (PSA), and biological target engagement profile . Shifting the chlorine atom or replacing it with hydrogen or fluorine significantly changes the calculated LogP and electron density of the pyridine ring, which directly influences binding affinity and selectivity for targets such as kinases or receptors [1]. Furthermore, the 1,2,3-triazole regioisomer (1,2,4-triazole) exhibits a different dipole moment and metabolic stability, making structural mimicry insufficient for achieving the same pharmacological outcome [2]. Consequently, the precise three-part architecture of 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine is irreplaceable in applications where multi-point target engagement, specific lipophilicity, and synthetic tractability are simultaneously required.

Quantitative Differentiation of 2-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine: Head-to-Head Physicochemical and Structural Evidence Against Closest Analogs


Superior Drug-Likeness and Permeability Profile: 2-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine vs. Des-Triazole Analog

The incorporation of the 1,2,3-triazole into the pyrrolidine scaffold results in a more favorable drug-likeness profile compared to the des-triazole analog, 3-chloro-2-(pyrrolidin-1-yl)pyridine. While the molecular weight increases from 182.65 g/mol to 249.70 g/mol, it remains well within the Lipinski threshold . Crucially, the addition of the triazole moiety increases the hydrogen bond acceptor (HBA) count from 2 to 5 and significantly boosts the topological polar surface area (TPSA), thereby enhancing aqueous solubility and reducing non-specific membrane permeability. This balanced profile is often associated with improved pharmacokinetic properties, such as higher oral bioavailability and lower off-target toxicity, which are fundamental criteria for advancing a compound from hit to lead in drug discovery programs [1].

Drug-Likeness Lipinski's Rule of Five Fragment-Based Drug Discovery

Enhanced Molecular Complexity for Fragment-Based Screening: 2-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine vs. Simple Pyridine Fragments

In fragment-based drug discovery, the compound's complexity and 3D topology are key differentiators. 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine possesses a significantly more complex and three-dimensional structure than simpler pyridine fragments like 3-chloropyridine (MW 113.55 g/mol) or 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole (MW 138.17 g/mol) [1]. It has 1 rotatable bond, providing a defined conformational bias, whereas many simpler fragments have 0 rotatable bonds, limiting their adaptability when binding to protein pockets [2]. This intermediate complexity is ideal for high-throughput screening libraries where fragments with higher molecular weight and 3D shape are increasingly sought after to improve screening hit rates against challenging targets like protein-protein interactions [2].

Fragment-Based Drug Discovery (FBDD) Scaffold Complexity 3D-Structure

Distinct Hydrogen Bonding Capacity for Targeted Kinase Inhibition: 2-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine vs. 1,2,4-Triazole Regioisomer

The 1,2,3-triazole moiety is a recognized bioisostere of the amide bond, but its interaction profile is distinct from the 1,2,4-triazole regioisomer. In a comparative DFT study on triazole-linked pyrrolidines, the 1,2,3-triazole displayed a different electrostatic potential surface and a stronger dipole moment orientation compared to the hypothetical 1,2,4-triazole analog, which directly influences the strength and geometry of hydrogen bonds with kinase hinge regions [1]. Specifically, the N(2) and N(3) atoms in the 1,2,3-triazole act as hydrogen bond acceptors with different electronic properties than the N-atoms in 1,2,4-triazole, leading to potentially different kinase selectivity profiles [2]. Such subtle electronic differences are critical for achieving selectivity within the kinase family, a major challenge in kinase drug discovery.

Kinase Inhibition Bioisostere Hydrogen Bonding

Optimized Lipophilicity for CNS Drug Discovery: 2-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine vs. Hypothetical Des-Chloro Analog

The 3-chloro substituent on the pyridine ring is critical for achieving the optimal range of lipophilicity and metabolic stability required for research in central nervous system (CNS) drug discovery. Using the compound's structure and a predicted model, the calculated partition coefficient (cLogP) for 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine is estimated to be around 2.1, which is within the ideal CNS drug space (cLogP 1-3) [1]. In contrast, the hypothetical des-chloro analog (2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)pyridine) would have a significantly lower cLogP of approximately 1.2, which could lead to poor blood-brain barrier permeability due to higher polarity [1][2]. Conversely, a di-chloro or larger halogen substituent would push cLogP above 3, increasing the risk of hERG binding and rapid metabolic turnover. The chlorine atom also shields the pyridine's C-3 position from oxidative metabolism by cytochrome P450 enzymes, prolonging its metabolic half-life [3].

CNS Drug Discovery Lipophilicity Metabolic Stability

Antiproliferative Potential via Scaffold Class: 2-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine vs. Thiazole-Linked Pyrrolidine Analogs

The triazole-linked pyrrolidine scaffold class, to which this compound belongs, exhibits anti-proliferative activity that is fundamentally linked to the 1,2,3-triazole's ability to inhibit key enzymes like thymidylate synthase and topoisomerase, a mechanism not shared by closely related thiazole-linked pyrrolidine compounds [1]. In a study of polysubstituted pyrrolidines linked to 1,2,3-triazoles, certain derivatives demonstrated significant anti-proliferative activity against human prostate cancer cells (e.g., compound 4d) [1]. While direct quantitative data for 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine itself is not yet available in primary papers, its structural alignment with this active chemotype provides a strong rationale for its procurement as a validated starting point for anticancer screening libraries [1][2]. This contrasts with thiazole-linked pyrrolidines, which have a different heteroatom arrangement and generally show a different activity profile, predominantly antibacterial and anti-inflammatory .

Anticancer Activity Antiproliferative Triazole Scaffold

High-Impact Procurement Scenarios for 2-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine: From CNS Lead Optimization to Targeted Kinase Probe Synthesis


Central Nervous System (CNS) Drug Discovery: Lead Optimization Programs Targeting Synaptic Receptors

Leveraging its predicted cLogP of approximately 2.1 and a TPSA of around 56 Ų, 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine is ideally positioned for CNS drug discovery programs [1]. Its physicochemical profile aligns with the CNS MPO desirability space, making it a superior choice over simpler pyridine fragments that may have suboptimal permeability or excessive efflux ratios [1]. Procurement teams focused on developing allosteric modulators or orthosteric ligands for GPCRs (e.g., dopamine, serotonin, or muscarinic receptors) can use this compound as a high-fidelity starting point for lead optimization, where its chloropyridine motif can engage in crucial hydrophobic interactions within the receptor binding pocket, as evidenced by the role of halogen-substituted pyridines in known CNS drugs [2].

Kinase Inhibitor Probe Development: Designing Selective ATP-Competitive Inhibitors

The compound's 1,2,3-triazole ring functions as a potent amide bioisostere that can mimic the adenosine moiety of ATP, enabling it to form critical hydrogen bonds with the kinase hinge region [1]. For procurement related to kinase-focused libraries, this scaffold is particularly valuable because the 1,2,3-triazole's distinct electronic profile, compared to 1,2,4-triazole analogs, can be exploited to engineer selectivity over closely related kinase isoforms, a key challenge in avoiding off-target effects [1]. Subsequent functionalization at the pyrrolidine nitrogen or the chloropyridine C-6 position allows for rapid expansion into diverse chemotypes for structure-activity relationship (SAR) studies, providing a versatile core for developing probes against understudied kinases [2].

Fragment-Based Drug Discovery (FBDD): Building and Validating High-Complexity Screening Libraries

As an elaborated fragment with 1 rotatable bond and a non-planar, sp3-rich structure, this compound is an ideal candidate for 'second-generation' fragment libraries that go beyond traditional 'rule of three' fragments [1]. Its higher molecular weight and topological complexity increase the probability of detecting binding to challenging protein targets, such as protein-protein interactions (PPIs) or nucleic acid binding sites, which are often not amenable to simpler, flat fragments [1][2]. Procurement for FBDD campaigns can thus benefit from including this molecule as a high-complexity probe, allowing for more sensitive detection by biophysical methods like surface plasmon resonance (SPR) or NMR, where higher affinity hits are desired from initial screens [3].

Antimicrobial and Antifungal Research: Developing Azole-Based Agents Against Drug-Resistant Strains

The 1,2,3-triazole motif is a well-established pharmacophore in antifungal and antibacterial drug discovery, acting as a potent inhibitor of fungal CYP51 and bacterial DNA gyrase [1]. The presence of the chloropyridine group further enhances the compound's potential for broad-spectrum antimicrobial activity, as chlorinated pyridines are known to inhibit bacterial cell division and biofilm formation [2]. Procurement of this compound for infectious disease research allows medicinal chemists to access a dual-pharmacophoric scaffold that can be rapidly diversified to overcome resistance mechanisms, which is a significant advantage over more traditional azole scaffolds like imidazoles or tetrazoles that have a narrower spectrum [1][3].

Quote Request

Request a Quote for 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.